molecular formula C12H11NO3S B8685366 Methyl 4-(hydroxy(thiazol-2-yl)methyl)benzoate

Methyl 4-(hydroxy(thiazol-2-yl)methyl)benzoate

Cat. No.: B8685366
M. Wt: 249.29 g/mol
InChI Key: YXPNRKGSVWMZFZ-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxy(thiazol-2-yl)methyl)benzoate is a useful research compound. Its molecular formula is C12H11NO3S and its molecular weight is 249.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

methyl 4-[hydroxy(1,3-thiazol-2-yl)methyl]benzoate

InChI

InChI=1S/C12H11NO3S/c1-16-12(15)9-4-2-8(3-5-9)10(14)11-13-6-7-17-11/h2-7,10,14H,1H3

InChI Key

YXPNRKGSVWMZFZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C2=NC=CS2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromothiazole (2.72 ml, 30.5 mmol) was taken up in THF (60 ml) and cooled to −20° C. Isopropylmagnesium chloride (16.00 ml, 32.0 mmol) was added drop wise. After stirring for 1 h (−10° C. to 0° C.), the reaction was cooled to −78° C., and methyl 4-formylbenzoate (5.50 g, 33.5 mmol) in THF (10 ml) was added drop wise. The reaction was stirred for 30 min at −78° C., then warmed to room temperature. After 1 h at room temperature, the reaction was quenched with aqueous saturated NH4Cl and extracted with EtOAc (2×). The combined organic layers were dried over MgSO4 and concentrated in vacuo. The residue was purified by flash chromatography (10-75% EtOAc/hexanes) to provide methyl 4-[hydroxy(1,3-thiazol-2-yl)methyl]benzoate (7.29 g, 29.2 mmol, 96% yield) as an off-white solid. MS ESI: [M+H]+ m/z 250.0.
Quantity
2.72 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

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